molecular formula C9H9N3O2 B13674473 Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Cat. No.: B13674473
M. Wt: 191.19 g/mol
InChI Key: KHMULOYCOWKCTP-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C9_{9}H8_{8}N4_{4}O2_{2}
  • Molecular Weight : Approximately 219.24 g/mol
  • Structure : Contains a triazole ring fused with a pyridine ring along with a carboxylate functional group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested strains of Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism : The presence of the triazole moiety facilitates interactions with biological targets, potentially disrupting microbial cell functions .

Anti-inflammatory Potential

The compound is also being explored for its anti-inflammatory properties. Preliminary studies suggest it may modulate inflammatory pathways:

  • Pathway Interaction : this compound may inhibit the activation of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Antitumor Activity :
    • A study investigated the compound's effects on cancer cell lines. It was found to inhibit cell proliferation in gastric and lung cancer cell lines with IC50_{50} values significantly lower than existing treatments .
  • Kinase Inhibition :
    • The compound has been assessed for its ability to inhibit c-Met kinase activity, which is crucial in tumor progression. It exhibited selective inhibition against c-Met without affecting other kinases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructureNotable Activity
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylateStructureModerate antimicrobial activity
Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]-pyridine-6-carboxylateStructureHigh selectivity against tumor cells
Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acidStructureExhibits anti-inflammatory properties

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : Studies suggest that this compound binds to specific receptors or enzymes involved in disease pathways.
  • Signal Transduction Modulation : It may affect intracellular signaling pathways related to cell growth and inflammation .

Properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-8-11-10-6-12(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMULOYCOWKCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=NN=CN21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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